4-Fluoro-2,3-dihydro-1H-inden-5-ol
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Overview
Description
4-Fluoro-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H9FO. It is a derivative of indene, featuring a fluorine atom at the 4-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3-dihydro-1H-inden-5-ol typically involves the following steps:
Fluorination: The introduction of the fluorine atom can be achieved through the reaction of an appropriate precursor with a fluorinating agent. Common fluorinating agents include elemental fluorine (F2), hydrogen fluoride (HF), or more selective reagents like Selectfluor.
Reduction: The reduction of the intermediate compound to form the desired dihydro-inden-5-ol structure can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully saturated indane derivatives
Substitution: Formation of various substituted indene derivatives
Scientific Research Applications
4-Fluoro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Due to its unique structural properties, it is used in the development of advanced materials, including polymers and electronic devices.
Biological Studies: The compound is used in biological research to study the effects of fluorinated compounds on biological systems and their potential therapeutic applications
Mechanism of Action
The mechanism of action of 4-Fluoro-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-indanol
- 5-Fluoro-2,3-dihydro-1H-inden-1-ol
- 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
4-Fluoro-2,3-dihydro-1H-inden-5-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H9FO |
---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9FO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2 |
InChI Key |
QYGRIEYKPXIMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)F |
Origin of Product |
United States |
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